(S)-DI-Tert-butyl 2-(2-hydroxypropan-2-YL)piperazine-1,4-dicarboxylate
Overview
Description
(S)-DI-Tert-butyl 2-(2-hydroxypropan-2-YL)piperazine-1,4-dicarboxylate, also known as (S)-DTBP, is a synthetic molecule that has been studied for its potential applications in the fields of pharmacology, biochemistry, and physiology. It is a chiral molecule, meaning that it has two possible stereoisomers, one of which is (S)-DTBP. (S)-DTBP has been studied for its potential applications in the treatment of various diseases and disorders, as well as for its potential use in laboratory experiments.
Scientific Research Applications
Therapeutic Applications of Piperazine Derivatives
Piperazine and its derivatives have been widely studied for their potential in treating various conditions, including depression, psychosis, anxiety, and tuberculosis, among others. The therapeutic applications of these compounds are attributed to their interaction with different neurotransmitter systems, particularly the serotonin receptors, which play a crucial role in mood regulation and other functions of the central nervous system.
For instance, S. Caccia (2007) discussed the metabolism and disposition of arylpiperazine derivatives, highlighting their clinical application in the treatment of depression, psychosis, and anxiety. The review emphasizes the significance of these compounds in modulating serotonin receptor-related effects, which is central to their therapeutic action [Caccia, 2007].
A. Rathi et al. (2016) conducted a patent review on piperazine derivatives, showcasing their vast therapeutic uses, which include acting as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The review underlines the flexibility of the piperazine moiety in drug design and its impact on the pharmacokinetic and pharmacodynamic profiles of the resulting molecules [Rathi et al., 2016].
In the context of infectious diseases, P. Girase et al. (2020) reviewed the anti-mycobacterial activity of piperazine analogues, particularly against Mycobacterium tuberculosis, including strains resistant to multiple drugs. This highlights the potential of piperazine derivatives in developing new treatments for tuberculosis [Girase et al., 2020].
Future Directions
PROTACs have become a new tool in drug discovery and are highly sought after by research institutions and pharmaceutical companies worldwide . They offer a promising avenue for drug development, especially for targets that have been challenging to address with traditional small molecules or biologics .
properties
IUPAC Name |
ditert-butyl (2S)-2-(2-hydroxypropan-2-yl)piperazine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O5/c1-15(2,3)23-13(20)18-9-10-19(12(11-18)17(7,8)22)14(21)24-16(4,5)6/h12,22H,9-11H2,1-8H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTORWXZEPCUQZ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(C)(C)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)C(C)(C)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901112348 | |
Record name | 1,4-Piperazinedicarboxylic acid, 2-(1-hydroxy-1-methylethyl)-, 1,4-bis(1,1-dimethylethyl) ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901112348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-DI-Tert-butyl 2-(2-hydroxypropan-2-YL)piperazine-1,4-dicarboxylate | |
CAS RN |
1319591-15-5 | |
Record name | 1,4-Piperazinedicarboxylic acid, 2-(1-hydroxy-1-methylethyl)-, 1,4-bis(1,1-dimethylethyl) ester, (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1319591-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Piperazinedicarboxylic acid, 2-(1-hydroxy-1-methylethyl)-, 1,4-bis(1,1-dimethylethyl) ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901112348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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